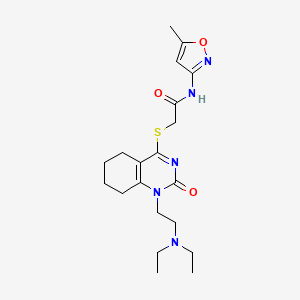

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic quinazolinone derivative featuring a hexahydroquinazolin core modified with a thioacetamide linkage and a 5-methylisoxazole substituent. Its structure includes:

- A hexahydroquinazolin ring (partially saturated quinazoline) with a 2-oxo group.

- A diethylaminoethyl side chain at position 1, which may enhance solubility and bioavailability.

- A thioether bridge connecting the quinazolinone to an N-(5-methylisoxazol-3-yl)acetamide moiety.

Properties

IUPAC Name |

2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O3S/c1-4-24(5-2)10-11-25-16-9-7-6-8-15(16)19(22-20(25)27)29-13-18(26)21-17-12-14(3)28-23-17/h12H,4-11,13H2,1-3H3,(H,21,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXGUAAGEOQPFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=NOC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule with potential biological activity. Its structure features a hexahydroquinazoline core and various functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 464.6 g/mol. The presence of the diethylamino group and thioether linkage suggests that this compound may exhibit significant biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H32N4O2S |

| Molecular Weight | 464.6 g/mol |

| CAS Number | 941999-10-6 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The thioether group may interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The diethylamino and isoxazole moieties could allow for interaction with neurotransmitter receptors, influencing signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties, possibly through disruption of bacterial cell membranes.

Antimicrobial Activity

A study published in MDPI explored the antimicrobial properties of related compounds. It was found that derivatives featuring similar structural motifs demonstrated significant antibacterial effects against various strains of bacteria. The study highlighted the importance of the thioether group in enhancing antimicrobial efficacy .

Case Studies

- Case Study 1 : A recent investigation into the synthesis and biological evaluation of hexahydroquinazoline derivatives revealed that compounds similar to our target exhibited potent anti-inflammatory effects in vitro. This was attributed to their ability to inhibit pro-inflammatory cytokines .

- Case Study 2 : Another study focused on the neuroprotective effects of related compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates .

Potential Therapeutic Applications

The unique structure of 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suggests several potential therapeutic applications:

- Antimicrobial Agents : Given its promising antibacterial activity, further exploration could lead to the development of new antibiotics.

- Neurological Disorders : Its neuroprotective properties indicate potential use in treating conditions like Alzheimer's disease or Parkinson's disease.

- Anti-inflammatory Drugs : The ability to modulate inflammatory responses could position this compound as a candidate for treating chronic inflammatory conditions.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound is compared below with structurally related quinazolinone-thioacetamide derivatives () and anticonvulsant-focused analogs ():

Key Observations :

- Core Saturation: The target compound’s hexahydroquinazolin core may confer conformational flexibility and metabolic stability compared to unsaturated analogs (e.g., 3,4-dihydroquinazolinones in ).

- Substituent Diversity: The diethylaminoethyl group in the target compound likely enhances solubility relative to sulfamoylphenyl () or dichlorobenzyl () substituents.

Physicochemical Properties

Melting points and synthetic yields of selected analogs ():

| Compound () | Yield (%) | Melting Point (°C) | Substituent on Acetamide |

|---|---|---|---|

| 5 | 87 | 269.0 | Phenyl |

| 6 | 80 | 251.5 | 2-Tolyl |

| 8 | 91 | 315.5 | 4-Tolyl |

| 10 | 73 | 197.6 | 3-Ethylphenyl |

Comparison with Target Compound :

Spectroscopic Characterization

All compounds in were characterized via 1H-NMR, 13C-NMR, and IR spectroscopy , with molecular weights confirmed by mass spectrometry. For example:

- Compound 5 : Key NMR signals include aromatic protons (δ 7.2–8.1 ppm) and a sulfamoyl group (δ 3.3 ppm for NH2).

- Target Compound: Expected NMR signals would include diethylaminoethyl protons (δ 1.0–3.5 ppm), hexahydroquinazolin methylenes (δ 2.5–3.0 ppm), and 5-methylisoxazole protons (δ 2.3 ppm for CH3, δ 6.2 ppm for isoxazole ring).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.